1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, making it a subject of research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Piperidine Moiety: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with 4-benzylpiperidine under appropriate conditions.
Attachment of the Fluorobenzyl Group: This is typically done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R,6S)-6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(hydroxymethyl)oxan-3-yl]-3-piperidin-1-ylpropanamide
- N-[(2R,3R,6S)-6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-yl]pyrazine-2-carboxamide
- N-[(2R,3S,6R)-6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(hydroxymethyl)oxan-3-yl]-3-piperidin-1-ylpropanamide
Uniqueness
The uniqueness of 1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and the thieno[3,2-d]pyrimidine core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H26FN3O3S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H26FN3O3S/c28-22-9-5-4-8-21(22)17-31-26(33)25-23(12-15-35-25)30(27(31)34)18-24(32)29-13-10-20(11-14-29)16-19-6-2-1-3-7-19/h1-9,12,15,20H,10-11,13-14,16-18H2 |
InChI Key |
MOUUELIQCAKRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.